![molecular formula C19H16ClN3O4 B2392309 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 941977-88-4](/img/structure/B2392309.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one
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Overview
Description
The compound “3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one” is a chemical compound with the molecular formula C15H14ClNO3 . It has a molecular weight of 291.73 g/mol . The IUPAC name for this compound is N - (1,3-benzodioxol-5-ylmethyl)-3-chloro-4-methoxyaniline .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzodioxol group, a methoxyphenyl group, and a pyrazinone group . The exact 3D conformer and other structural details can be found in the PubChem database .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 291.73 g/mol, an XLogP3-AA of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 291.0662210 g/mol . It has a topological polar surface area of 39.7 Ų .
Scientific Research Applications
- Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values (ranging from 328 to 644 nM) against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
- The compound demonstrated good selectivity between cancer cells and normal cells, with IC50 values greater than 30 μM. This selectivity is crucial for developing effective and safe anticancer therapies .
- The compound’s structure suggests potential interaction with tubulin, making it a candidate for further exploration as a microtubule-targeting agent .
- The compound’s benzodioxole moiety has been used in the synthesis of various derivatives. For example, benzodioxole aryl acetate and acetic acid derivatives have been synthesized, providing a platform for further functionalization and biological evaluation .
- An optimal method has been developed for the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine. This compound may exhibit antioxidant properties, although further studies are needed to confirm its efficacy .
- The 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles identified in the study may serve as templates for further optimization. Researchers can modify the structure to afford more active analogs and gain a comprehensive understanding of the structure-activity relationships of indole-based anticancer molecules .
Anticancer Activity
Selective Antitumor Agents
Microtubule-Targeting Potential
Synthesis of Benzodioxole Derivatives
Antioxidant Activity
Template for Analog Optimization
Future Directions
The compound and its derivatives could potentially be further studied for their anticancer properties . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mechanism of Action
Target of Action
It is known that similar compounds with a 1,3-benzodioxol-5-yl structure have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to the inhibition of cancer cell growth and proliferation.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-5-3-13(9-14(15)20)23-7-6-21-18(19(23)24)22-10-12-2-4-16-17(8-12)27-11-26-16/h2-9H,10-11H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLORLHFIEDELMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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